BenchChemオンラインストアへようこそ!

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 5-chlorobenzoxazole-azetidine-pyrazine compound is a simplified analog within the pyrazinamide-based type 1.5 MerTK inhibitor series. Its lower MW (~315 Da) and modular scaffold make it an ideal starting fragment for structure-guided optimization using published co-crystal structures (PDB 9BHK, 9BHJ). The 5-chloro substituent is predicted to enhance metabolic stability versus the des-chloro analog (CAS 2415564-39-3) by blocking oxidative metabolism—enabling comparative microsomal stability assays. Additionally, cross-database annotation suggests potential NNMT inhibitory activity, expanding target-engagement profiling beyond MerTK. Procure this exact CAS to ensure fidelity with literature SAR; bulk substitution of analogs risks invalidating assay results due to undisclosed selectivity differences.

Molecular Formula C15H14ClN5O
Molecular Weight 315.76 g/mol
CAS No. 2640835-43-2
Cat. No. B6475531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
CAS2640835-43-2
Molecular FormulaC15H14ClN5O
Molecular Weight315.76 g/mol
Structural Identifiers
SMILESCN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl
InChIInChI=1S/C15H14ClN5O/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-6-10(16)2-3-13(12)22-15/h2-7,11H,8-9H2,1H3
InChIKeyREYOIGRDJFHYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine: A Research-Grade MerTK Inhibitor Candidate | CAS 2640835-43-2 Procurement Guide


5-Chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine (CAS 2640835-43-2) is a synthetic heterocyclic compound featuring a 5-chlorobenzoxazole core, an azetidine linker, and a pyrazine terminal group. The compound belongs to the structural class of pyrazinamide-based type 1.5 MerTK inhibitors, a series under investigation for its potential to augment the immune response to tumors [1]. As a specific analog within this series, it represents a distinct chemical space relative to the lead compound 31 (MerTK-IN-1), offering a simpler scaffold with potential for differential kinase selectivity or pharmacokinetic properties . However, a comprehensive quantitative differentiation profile against the closest analogs (e.g., des-chloro analog CAS 2415564-39-3, MerTK-IN-1 CAS 3036376-10-7) could not be established due to limited public domain data at the time of this guide's compilation.

Why In-Class MerTK Inhibitor Analogs Cannot Substitute for CAS 2640835-43-2 in Assay Development


Within the azetidine-benzoxazole MerTK inhibitor series, minor structural modifications profoundly impact biochemical potency and kinase selectivity [1]. The lead compound 31 (MerTK-IN-1) achieves potent in vivo target engagement; however, its complex scaffold (C23H26N8O4, MW 478.5) differs substantially from the simpler 5-chloro-N-methyl-benzoxazol-2-amine core of CAS 2640835-43-2 . The presence of the 5-chloro substituent is a critical variable: the des-chloro analog (CAS 2415564-39-3) is commercially listed, indicating distinct synthetic routes and potential differences in target affinity or metabolic stability that make generic interchange scientifically unjustifiable without direct comparative data . Users aiming to replicate specific literature protocols must verify the exact compound identity, as the published Structure-Activity Relationship (SAR) has not been fully disclosed for all members of this series, and bulk substitution risks invalidating assay results.

Quantitative Differentiation Evidence for CAS 2640835-43-2 Against Closest Analogs


Structural Differentiation: 5-Chloro Substituent Provides a Distinct Halogen-Bonding Pharmacophore vs. Des-Chloro Analog

The target compound possesses a chlorine atom at the 5-position of the benzoxazole ring, whereas the commercially available des-chloro analog (CAS 2415564-39-3, C15H15N5O, MW 281.31) lacks this substituent . While head-to-head MerTK enzyme inhibition data for the target compound has not yet been publicly reported, the 5-chloro motif in related benzoxazole kinase inhibitors has been shown to enhance target affinity through halogen bonding and increase metabolic stability by blocking oxidative metabolism at that position [1]. This structural difference is a class-level inference that may translate to differentiated potency and ADME profiles, making the compounds non-interchangeable in medicinal chemistry campaigns [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Scaffold Simplification: A Potential Advantage Over Lead Compound MerTK-IN-1 for Chemical Probe Development

The target compound (MW ~315.76) represents a significantly simplified scaffold compared to the lead MerTK-IN-1 (Compound 31, MW 478.50, C23H26N8O4) . MerTK-IN-1 has demonstrated in vivo target engagement and single-agent activity in the MC-38 murine syngeneic tumor model [1]. As a minimally elaborated analog likely representing an earlier stage of the optimization path, CAS 2640835-43-2 offers a lower molecular weight and reduced structural complexity, which are favorable attributes for a chemical probe with potentially improved ligand efficiency, aqueous solubility, and synthetic tractability [2]. This is a class-level inference based on established principles of fragment-based drug design and lead optimization.

Drug Discovery Chemical Probes MerTK Inhibition

Synthetic Accessibility: The Azetidine-Benzoxazole Core Enables Modular Derivatization

The 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine scaffold contains a modular core more amenable to rapid analog generation compared to the pyrazine-2-carboxamide-based MerTK-IN-1 [1]. The synthetic route to this class, as described in the primary paper, builds upon the late-stage azetidine-benzoxazole coupling, allowing independent variation of the benzoxazole, azetidine N-substituent, and the amine moiety [1]. The patent literature further indicates that this scaffold class is being pursued for its tunable interactions with the MerTK kinase hinge region, with the 5-chloro substitution being a key vector for modulating interactions with the gatekeeper residue pocket [2]. This synthetic modularity is a class-level inference that positions CAS 2640835-43-2 as a privileged intermediate for library synthesis.

Synthetic Chemistry Parallel Synthesis Library Production

Recommended Application Scenarios for Procuring 5-Chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine


Kinase Selectivity Profiling in MerTK vs. FLT3/AXL Counter-Screens

Based on the structural proximity to the lead azetidine-benzoxazole series, CAS 2640835-43-2 is a candidate for broad kinase profiling panels to determine its selectivity fingerprint relative to compound 31 and other MerTK inhibitors. The patent literature indicates that closely related analogs exhibit differential MerTK vs. AXL inhibition, making this compound suitable for selectivity profiling in TAM receptor kinase panels [1].

Fragment-Based Lead Optimization and Structure-Guided Design

The compound's lower molecular weight (~315 Da) and modular scaffold make it an attractive starting fragment for structure-guided optimization using co-crystal structures of related azetidine-benzoxazole inhibitors with MerTK (e.g., PDB 9BHK, 9BHJ) [2]. Procurement is justified for laboratories conducting fragment growth or scaffold hopping from the published pyrazine-2-carboxamide lead series.

In Vitro ADME and Metabolic Stability Comparison Within the Benzoxazole Series

The 5-chloro substituent in the target compound is predicted to enhance metabolic stability compared to the des-chloro analog by blocking a potential site of oxidative metabolism [3]. This compound can be used in comparative microsomal or hepatocyte stability assays to experimentally quantify the contribution of the chlorine substituent to intrinsic clearance, generating critical SAR data for the series.

Chemical Probe Development for NNMT Inhibition

Cross-database annotation from BindingDB suggests that structurally related benzoxazole-azetidine compounds have been evaluated for Nicotinamide N-methyltransferase (NNMT) inhibition, with measured Ki values in the sub-micromolar range [4]. CAS 2640835-43-2 may be prioritized for NNMT biochemical assays as a structurally distinct chemotype to explore target engagement beyond the MerTK kinase family.

Quote Request

Request a Quote for 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.